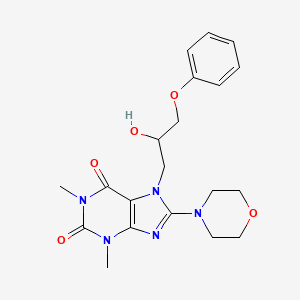

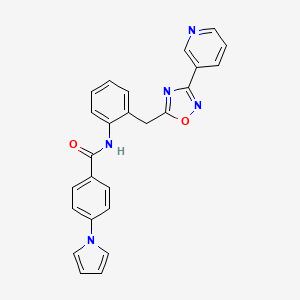

![molecular formula C17H14ClF3N2O3S B2991944 4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 2309475-61-2](/img/structure/B2991944.png)

4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of indole and trifluoroacetophenone. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Trifluoroacetophenone is a starting material for the synthesis of various compounds and is used as an organocatalyst for the oxidation of tertiary amines and azines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, trifluoroacetophenone has a boiling point of 165-166 °C and a density of 1.24 g/mL at 25 °C .Applications De Recherche Scientifique

Herbicide Selectivity and Metabolism

Compounds with chloro and methoxy groups, such as chlorsulfuron, have been studied for their selective herbicidal activity, particularly in cereals like wheat, oats, and barley. These plants can metabolize chlorsulfuron into inactive products, showcasing a biological basis for selectivity in weed control (Sweetser, Schow, & Hutchison, 1982). This indicates potential agricultural applications for similar compounds in selective herbicide formulations.

Antiproliferative Activity

Structurally related benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma. For example, derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides displayed significant activity, suggesting that similar compounds could serve as leads in developing new anticancer agents (Motavallizadeh et al., 2014).

Photodynamic Therapy for Cancer

New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized for their high singlet oxygen quantum yield, important for photodynamic therapy in cancer treatment. These compounds' photophysical and photochemical properties suggest that similar molecules could be utilized in developing effective photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Applications

The synthesis of novel azetidin-2-ones with a benzenesulfonamide moiety has shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. This highlights the potential of benzenesulfonamide derivatives in developing new antifungal agents (Gupta & Halve, 2015).

Synthetic Applications of Metalated Sulfonamides

Research into metalated sulfonamides has uncovered their vast potential in heterocyclic synthesis and other areas of organic chemistry. The directed metalation group (DMG) characteristics of arylsulfonamides offer a versatile tool for the synthesis of a wide range of heterocyclic compounds, indicating a broad area of application for similar chemical structures (Familoni, 2002).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O3S/c1-26-14-4-2-3-13-15(14)12(9-22-13)16(17(19,20)21)23-27(24,25)11-7-5-10(18)6-8-11/h2-9,16,22-23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGDDRZDYMZAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

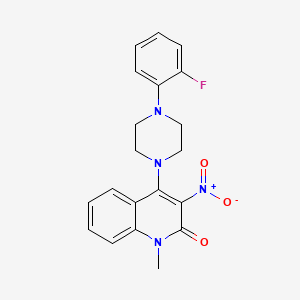

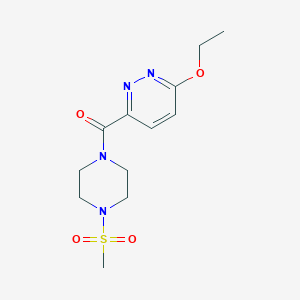

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2991861.png)

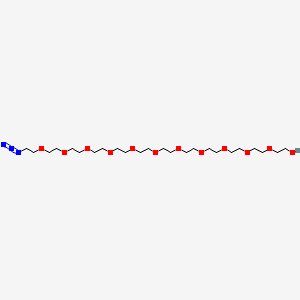

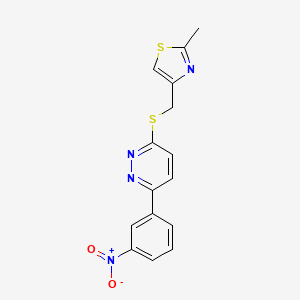

![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine](/img/structure/B2991862.png)

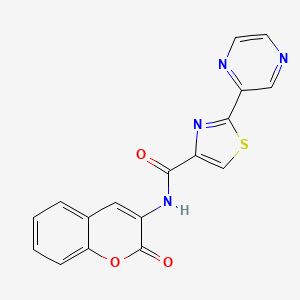

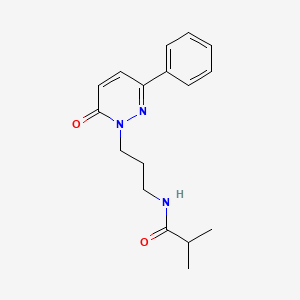

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2991863.png)

![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)

![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)

![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)